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molecular formula C14H17ClN2O2S B8791197 1-(2-Naphthylsulfonyl)piperazine hydrochloride

1-(2-Naphthylsulfonyl)piperazine hydrochloride

Cat. No. B8791197
M. Wt: 312.8 g/mol
InChI Key: IBYGHOPTTMPJBR-UHFFFAOYSA-N
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Patent
US06359134B1

Procedure details

To 1-formyl-4-(2-naphthalenesulfonyl)piperazine was added ethanol (30 ml) and 1 N hydrochloric acid (100 ml), and the solution was stirred for 5 hours under reflux. The reaction solution was concentrated, and the residue was washed with ethyl acetate and dried under reduced pressure to give 1-(2-naphthalenesulfonyl)piperazine hydrochloride (43.3 g).
Name
1-formyl-4-(2-naphthalenesulfonyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][N:6]([S:9]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=2)(=[O:11])=[O:10])[CH2:5][CH2:4]1)=O.[ClH:22]>C(O)C>[ClH:22].[CH:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:20]=[CH:21][C:12]=1[S:9]([N:6]1[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1)(=[O:11])=[O:10] |f:3.4|

Inputs

Step One
Name
1-formyl-4-(2-naphthalenesulfonyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCN(CC1)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C1=C(C=CC2=CC=CC=C12)S(=O)(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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